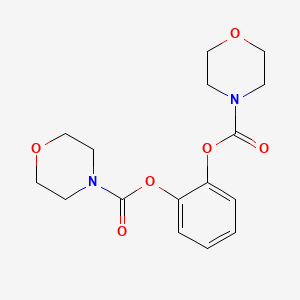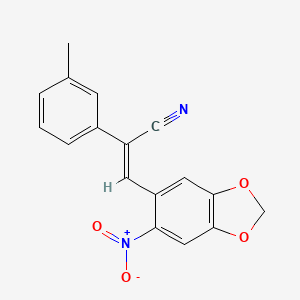
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as CSPC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CSPC is a piperazine derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain, such as serotonin and dopamine. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to interact with various ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit analgesic effects by reducing the perception of pain in animal models. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been found to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit anticonvulsant effects by reducing the frequency and duration of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments is its wide range of pharmacological properties. This makes it a promising candidate for various research studies. However, one of the main limitations of using N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity. It has been found to exhibit dose-dependent toxicity in animal models, which may limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the mechanism of action of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential toxicity in humans.
In conclusion, N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine. Its wide range of pharmacological properties makes it a promising candidate for various research studies. However, further studies are needed to better understand its mechanism of action and potential toxicity in humans.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of 2-chlorobenzoic acid with piperazine in the presence of a coupling agent, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-4-5-9-16(15)19-17(22)20-10-12-21(13-11-20)25(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMURLCTUPQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)

![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)